molecular formula C24H26N2O3S B2925494 N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide CAS No. 899758-98-6

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2925494
CAS No.: 899758-98-6
M. Wt: 422.54
InChI Key: AJKRPGROFWBUKS-UHFFFAOYSA-N
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Description

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide typically involves the reaction of 3,3-diphenylpropylamine with sulfamoyl chloride to form the sulfamoyl derivative. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and bases like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}benzamide
  • N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzenesulfonamide

Uniqueness

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is unique due to its specific structural features, which confer distinct biological activities. Its diphenylpropyl group enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds .

Properties

IUPAC Name

N-[2-(3,3-diphenylpropylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-24(22-14-8-3-9-15-22)25-18-19-30(28,29)26-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKRPGROFWBUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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